Nefopam

Description

Properties

IUPAC Name |

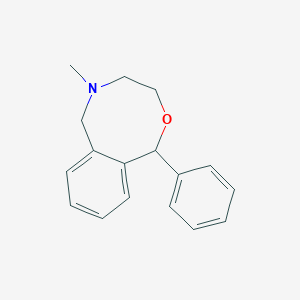

5-methyl-1-phenyl-1,3,4,6-tetrahydro-2,5-benzoxazocine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO/c1-18-11-12-19-17(14-7-3-2-4-8-14)16-10-6-5-9-15(16)13-18/h2-10,17H,11-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGPDEAGGEXEMMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCOC(C2=CC=CC=C2C1)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

23327-57-3 (hydrochloride) | |

| Record name | Nefopam [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013669700 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2048535 | |

| Record name | Nefopam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13669-70-0, 23327-57-3 | |

| Record name | Nefopam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13669-70-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nefopam [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013669700 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nefopam | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12293 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | nefopam | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757856 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nefopam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nefopam | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.757 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NEFOPAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4UP8060B7J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Nefopam's Core Mechanism: A Technical Guide to Triple Reuptake Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract: Nefopam is a centrally-acting, non-opioid analgesic that exercises its therapeutic effects through a multi-faceted mechanism of action. A core component of its analgesic properties is the inhibition of the synaptic reuptake of three key monoamine neurotransmitters: serotonin (5-HT), norepinephrine (NE), and dopamine (DA). This technical guide provides an in-depth examination of this compound's function as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), presenting quantitative binding data, detailed experimental methodologies, and visualizations of the relevant signaling pathways.

Introduction to this compound's Analgesic Action

This compound, a benzoxazocine derivative, provides analgesia for moderate to severe pain without the associated risks of respiratory depression typical of opioid medications.[1] While its complete mechanism is complex and not fully elucidated, a primary pathway for its antinociceptive effects is the modulation of descending spinal pain pathways through the inhibition of monoamine reuptake.[2][3] By blocking the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT), this compound increases the dwell time and concentration of these neurotransmitters in the synaptic cleft, thereby enhancing their modulatory effects on pain signaling.[4][5] This action is similar to that of certain antidepressant classes, though this compound itself does not possess significant antidepressant properties.[4]

The Signaling Pathway of Triple Reuptake Inhibition

The analgesic effect of this compound is largely attributed to its ability to bolster the descending inhibitory pain pathways, which originate in the brainstem and project down to the spinal cord. These pathways are crucial for endogenous pain modulation.

-

Noradrenergic & Serotonergic Pathways: Norepinephrine and serotonin are key neurotransmitters in these descending pathways. By inhibiting their reuptake, this compound amplifies their signaling at spinal cord synapses. This enhanced signaling inhibits the transmission of nociceptive (pain) signals from the peripheral nervous system to the brain.

-

Dopaminergic Contribution: While less potent in its action on dopamine reuptake, this inhibition is thought to contribute to the overall analgesic and mood-related effects, distinguishing this compound from dual reuptake inhibitors.

The simultaneous modulation of these three neurotransmitter systems provides a broad-spectrum analgesic effect that is particularly beneficial for neuropathic pain states.[3][6]

Caption: this compound inhibits SERT, NET, and DAT on the presynaptic neuron, increasing neurotransmitter levels.

Quantitative Analysis: Binding Affinity for Monoamine Transporters

The efficacy of a reuptake inhibitor is quantified by its binding affinity for the target transporters, often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). Lower values indicate higher binding potency. Experimental data has established this compound's binding profile across the three key monoamine transporters.[7]

| Transporter Target | Abbreviation | This compound Binding Affinity (nM) |

| Serotonin Transporter | SERT | 29 |

| Norepinephrine Transporter | NET | 33 |

| Dopamine Transporter | DAT | 531 |

| Table 1: Experimentally confirmed binding profile for this compound at human monoamine transporters. Data sourced from Kim & Abdi (2014).[7] |

This data demonstrates that this compound has a high affinity for both serotonin and norepinephrine transporters, with a significantly lower, yet still relevant, affinity for the dopamine transporter.

Experimental Protocols: Determining Transporter Inhibition

The quantitative data presented in Table 1 is typically derived from in vitro assays using either isolated nerve terminals (synaptosomes) or cell lines engineered to express specific human transporters.[8] The most common methods are radioligand binding assays and synaptosomal uptake assays.

Detailed Methodology: Competitive Radioligand Binding Assay

This assay measures how effectively a test compound (this compound) competes with a known radiolabeled ligand that has a high affinity for the transporter of interest.

-

Preparation of Biological Material:

-

Source: Human embryonic kidney (HEK293) cells stably transfected to express the human serotonin (hSERT), norepinephrine (hNET), or dopamine (hDAT) transporter are cultured and harvested.[8] Alternatively, synaptosomes can be prepared from specific brain regions (e.g., striatum for DAT) of laboratory animals.[9]

-

Membrane Preparation: Cells are lysed, and the cell membranes containing the transporters are isolated through centrifugation. The final membrane preparation is resuspended in a suitable assay buffer.[10]

-

-

Assay Procedure:

-

Incubation: A constant concentration of a specific radioligand (e.g., [³H]-Citalopram for SERT, [³H]-Nisoxetine for NET, [³H]-WIN 35,428 for DAT) is incubated with the membrane preparation.

-

Competition: The incubation is performed across a range of increasing concentrations of the unlabeled test compound (this compound).

-

Controls: "Total binding" wells contain only the radioligand and membranes, while "non-specific binding" wells contain the radioligand, membranes, and a saturating concentration of a known potent inhibitor to block all specific binding.

-

-

Separation and Quantification:

-

Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand.[10]

-

Washing: The filters are quickly washed with ice-cold buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: The radioactivity trapped on the filters is measured using a liquid scintillation counter.

-

-

Data Analysis:

-

Specific Binding: Calculated by subtracting the non-specific binding from the total binding.

-

IC50 Determination: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by plotting the percentage of inhibition against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.

-

Ki Calculation: The IC50 value is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used in the assay.

-

Caption: Workflow for a competitive radioligand binding assay to determine inhibitor affinity.

Conclusion

This compound's classification as a serotonin-norepinephrine-dopamine reuptake inhibitor is fundamental to its analgesic mechanism. Quantitative binding assays reveal a high affinity for SERT and NET, complemented by a moderate affinity for DAT. This triple-action profile allows this compound to effectively enhance descending inhibitory pain pathways, offering a unique, non-opioid therapeutic option. For drug development professionals, understanding this core mechanism is crucial for identifying new therapeutic applications and for the rational design of next-generation analgesics with optimized potency and selectivity profiles.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Use of this compound for chronic pain – NHS SPS - Specialist Pharmacy Service – The first stop for professional medicines advice [sps.nhs.uk]

- 3. Rediscovery of this compound for the Treatment of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound: Another Pragmatic Analgesic in Managing Chronic Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. epain.org [epain.org]

- 8. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jove.com [jove.com]

- 10. giffordbioscience.com [giffordbioscience.com]

A Technical Guide to the Sodium and Calcium Channel Blocking Properties of Nefopam

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nefopam is a centrally-acting, non-opioid analgesic with a complex mechanism of action that distinguishes it from traditional pain therapeutics. A significant component of its pharmacological profile is the modulation of voltage-gated sodium (Nav) and calcium (Cav) channels. This technical guide provides an in-depth review of the current understanding of this compound's interaction with these ion channels, presenting quantitative data, detailing experimental methodologies, and illustrating the associated signaling pathways. The dual blockade of Nav and Cav channels by this compound leads to a reduction in neuronal excitability and glutamate release, contributing significantly to its analgesic and neuroprotective effects. This document aims to serve as a comprehensive resource for researchers and professionals involved in the fields of pharmacology, neuroscience, and drug development.

Introduction

This compound is a unique analgesic agent, structurally distinct from opioids and non-steroidal anti-inflammatory drugs (NSAIDs).[1] Its clinical efficacy in managing acute and chronic pain is attributed to a multimodal mechanism of action, which includes the inhibition of monoamine reuptake (serotonin, norepinephrine, and dopamine) and, critically, the blockade of voltage-gated ion channels.[1][2] The modulation of sodium and calcium channels, in particular, plays a pivotal role in its ability to dampen neuronal hyperexcitability, a key factor in pain signal transmission and neuropathic pain states.[3][4] This guide focuses on the technical aspects of this compound's interaction with these channels, providing a consolidated overview of the available scientific evidence.

Quantitative Data on this compound's Channel Blocking Properties

The inhibitory effects of this compound on voltage-gated sodium and calcium channels have been quantified through various in vitro assays. The following tables summarize the key findings from published studies.

Table 1: this compound's Effects on Voltage-Gated Sodium Channels

| Parameter | Value | Experimental Model | Method | Reference |

| Inhibition of 22Na+ Uptake | Micromolar range | Human neuroblastoma cells | Veratridine-stimulated 22Na+ uptake assay | [5] |

| Displacement of 3H-batrachotoxinin | Micromolar range | Rat brain membrane preparations | Radioligand binding assay | [5] |

| IC50 | > 5 mM | Not specified | Not specified | [1] |

Note: There is a discrepancy in the reported potency of this compound on sodium channels, with one study indicating activity in the micromolar range[5] and another suggesting a much lower potency (>5 mM)[1]. Further research is required to clarify this difference, which may be attributable to different experimental conditions or channel subtypes studied.

Table 2: this compound's Effects on L-type Voltage-Gated Calcium Channels

| Parameter | IC50 Value | Experimental Model | Method | Reference |

| Neuroprotection (from NMDA-mediated excitotoxicity) | 47 µM | Cultured cerebellar neurons | Cell viability assay following BayK8644 stimulation | [6] |

| Inhibition of cGMP Formation | 58 µM | Cultured cerebellar neurons | cGMP assay following BayK8644 stimulation | [6] |

At a concentration of 100 µM, this compound achieved full neuroprotection and complete inhibition of cGMP synthesis.[6] The neuroprotective effect was associated with a 73% reduction in the BayK8644-induced increase in intracellular calcium concentration.[6]

Experimental Protocols

The following sections provide detailed overviews of the key experimental methodologies used to characterize this compound's effects on sodium and calcium channels.

Voltage-Gated Sodium Channel Activity

This functional assay measures the influx of radioactive sodium (22Na+) into cells through voltage-gated sodium channels.

-

Objective: To determine the inhibitory effect of this compound on Nav channel function.

-

Cell Line: Human neuroblastoma cells are commonly used as they endogenously express voltage-gated sodium channels.

-

Protocol Outline:

-

Cells are cultured to an appropriate density in multi-well plates.

-

The cells are pre-incubated with varying concentrations of this compound or a vehicle control.

-

The Nav channel activator, veratridine, is added to the wells to open the channels.

-

22Na+ is simultaneously added, and the cells are incubated for a short period to allow for ion influx.

-

The incubation is stopped by rapidly washing the cells with a cold, non-radioactive buffer to remove extracellular 22Na+.

-

The cells are lysed, and the intracellular 22Na+ is quantified using a scintillation counter.

-

The concentration-dependent inhibition by this compound is analyzed to determine the IC50 value.

-

This assay measures the ability of this compound to displace a known radioactive ligand that binds to site 2 of voltage-gated sodium channels.

-

Objective: To assess the binding affinity of this compound for Nav channels.

-

Preparation: Crude membrane preparations from rat brain tissue are used as a rich source of sodium channels.

-

Protocol Outline:

-

Rat brain membranes are incubated with a fixed concentration of 3H-batrachotoxinin.

-

Increasing concentrations of unlabeled this compound are added to compete for binding to the channels.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled competitor (e.g., veratridine).

-

After reaching equilibrium, the membrane-bound radioactivity is separated from the unbound ligand by rapid filtration through glass fiber filters.

-

The radioactivity trapped on the filters is measured using liquid scintillation counting.

-

The data are used to generate a competition curve and calculate the inhibitory constant (Ki) for this compound.

-

L-type Voltage-Gated Calcium Channel Activity

This functional assay assesses the ability of this compound to block calcium influx through L-type Cav channels and prevent subsequent neurotoxicity.

-

Objective: To determine the neuroprotective effects of this compound mediated by the blockade of L-type calcium channels.

-

Cell Model: Primary cultures of cerebellar neurons are used for their sensitivity to excitotoxicity.

-

Protocol Outline:

-

Cerebellar neurons are cultured in multi-well plates.

-

The cells are pre-treated with various concentrations of this compound.

-

The L-type Cav channel agonist, BayK8644, is added to stimulate calcium influx, which in turn potentiates NMDA receptor-mediated excitotoxicity.

-

Cell viability is assessed after a set incubation period (e.g., 24 hours) using a suitable method, such as the MTT assay or by quantifying lactate dehydrogenase (LDH) release.

-

The concentration-dependent neuroprotective effect of this compound is used to calculate the IC50 value.

-

For direct measurement of calcium influx, cells can be loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) and imaged using fluorescence microscopy or a plate reader before and after the addition of BayK8644 in the presence and absence of this compound.

-

Signaling Pathways and Mechanisms of Action

The blockade of voltage-gated sodium and calcium channels by this compound has significant downstream consequences on neuronal signaling, ultimately leading to its analgesic effects.

Modulation of Glutamatergic Transmission

A primary mechanism through which this compound exerts its analgesic effect is by reducing the presynaptic release of glutamate, the main excitatory neurotransmitter in the central nervous system.[5]

References

- 1. researchgate.net [researchgate.net]

- 2. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 3. Rediscovery of this compound for the Treatment of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. This compound blocks voltage-sensitive sodium channels and modulates glutamatergic transmission in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound inhibits calcium influx, cGMP formation, and NMDA receptor-dependent neurotoxicity following activation of voltage sensitive calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

(S)-Nefopam versus (R)-Nefopam: A Technical Guide to Pharmacological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nefopam, a centrally-acting, non-opioid analgesic, is clinically administered as a racemic mixture of its two enantiomers: (S)-nefopam and (R)-nefopam. While the racemic form has a well-documented efficacy in the management of moderate to severe pain, a growing body of evidence indicates significant stereoselectivity in its pharmacological action. This technical guide provides an in-depth comparison of the pharmacological activities of the individual enantiomers, (S)-nefopam and (R)-nefopam. It has been established that the analgesic and monoamine reuptake inhibitory properties of this compound are predominantly attributed to the (+)-enantiomer, which corresponds to the (1S,5S) absolute configuration, herein referred to as (S)-nefopam. Conversely, the (-)-enantiomer, (1R,5R)-nefopam or (R)-nefopam, is substantially less potent. This document summarizes the available quantitative data on their differential effects, details the experimental protocols for their evaluation, and visualizes the key signaling pathways and experimental workflows.

Introduction

This compound is a benzoxazocine derivative, structurally distinct from other classes of analgesics. Its mechanism of action is complex and multifaceted, primarily involving the inhibition of serotonin, norepinephrine, and dopamine reuptake, thus enhancing descending inhibitory pain pathways.[1][2] Additionally, it is known to modulate calcium and sodium channels.[1] The presence of two chiral centers in the this compound molecule gives rise to a pair of enantiomers, (S)-nefopam and (R)-nefopam. Understanding the distinct pharmacological profiles of each enantiomer is crucial for optimizing therapeutic strategies and potentially developing new chemical entities with improved efficacy and safety profiles.

Stereochemistry

The stereochemical designations of this compound enantiomers have been determined through X-ray crystallography. The dextrorotatory (+)-enantiomer has the absolute configuration of (1S,5S), and the levorotatory (-)-enantiomer is (1R,5R).[3][4][5][6][7] Therefore, for the purpose of this guide:

-

(S)-Nefopam corresponds to (+)-Nefopam

-

(R)-Nefopam corresponds to (-)-Nefopam

Comparative Pharmacological Activity

In vitro and in vivo studies have consistently demonstrated that (S)-nefopam is the more pharmacologically active enantiomer.[8]

Monoamine Reuptake Inhibition

Table 1: Monoamine Reuptake Inhibition of this compound Enantiomers

| Enantiomer | Target | Potency (Qualitative) |

| (S)-Nefopam | SERT, NET, DAT | More Potent |

| (R)-Nefopam | SERT, NET, DAT | Less Potent |

| Note: Specific quantitative data (IC50/Ki values) for the individual enantiomers are not available in the cited literature. |

Analgesic Activity

The superior potency of (S)-nefopam is also reflected in its analgesic effects in various animal models of pain. Preclinical studies utilizing the hot plate and formalin tests in mice have confirmed the greater antinociceptive activity of the (S)-enantiomer.[8]

Table 2: Analgesic Potency of this compound Enantiomers in Preclinical Models

| Enantiomer | Animal Model | Potency (Qualitative) |

| (S)-Nefopam | Hot Plate Test (Mouse) | More Potent |

| (R)-Nefopam | Hot Plate Test (Mouse) | Less Potent |

| (S)-Nefopam | Formalin Test (Mouse) | More Potent |

| (R)-Nefopam | Formalin Test (Mouse) | Less Potent |

| Note: Specific quantitative data (ED50 values) for the individual enantiomers are not available in the cited literature. |

Signaling Pathways and Mechanism of Action

The analgesic effect of this compound is initiated by its binding to and inhibition of monoamine transporters (SERT, NET, and DAT) in the presynaptic terminals of neurons in the central nervous system. This leads to an increased concentration of serotonin, norepinephrine, and dopamine in the synaptic cleft, which in turn enhances the activity of descending inhibitory pain pathways.

Caption: Differential inhibition of monoamine reuptake by this compound enantiomers.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound enantiomers.

Radioligand Binding Assay for Monoamine Transporters

This protocol outlines the general procedure for determining the binding affinity of (S)-nefopam and (R)-nefopam to serotonin, norepinephrine, and dopamine transporters.

Caption: Workflow for radioligand binding assay.

Methodology:

-

Membrane Preparation: Cell lines stably expressing the human serotonin transporter (hSERT), norepinephrine transporter (hNET), or dopamine transporter (hDAT) are cultured and harvested. The cells are homogenized in a suitable buffer and centrifuged to pellet the cell membranes. The membrane pellet is washed and resuspended in assay buffer.

-

Binding Assay: In a 96-well plate, the membrane preparation is incubated with a specific radioligand (e.g., [3H]citalopram for SERT, [3H]nisoxetine for NET, or [3H]WIN 35,428 for DAT) at a concentration close to its Kd. A range of concentrations of the test compounds ((S)-nefopam or (R)-nefopam) are added to compete for binding with the radioligand. Non-specific binding is determined in the presence of a high concentration of a known selective inhibitor for the respective transporter.

-

Incubation and Filtration: The plates are incubated at a controlled temperature for a specific duration to reach equilibrium. The binding reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are washed with ice-cold buffer to remove unbound radioligand.

-

Quantification and Analysis: The radioactivity on the filters is measured using a liquid scintillation counter. The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Synaptosomal Monoamine Reuptake Inhibition Assay

This protocol describes the measurement of the inhibitory effect of this compound enantiomers on the uptake of radiolabeled neurotransmitters into isolated nerve terminals (synaptosomes).

Methodology:

-

Synaptosome Preparation: Brain tissue from rodents (e.g., striatum for dopamine uptake, cortex or hippocampus for serotonin and norepinephrine uptake) is homogenized in a sucrose buffer. The homogenate is subjected to differential centrifugation to isolate the synaptosomal fraction.

-

Uptake Assay: Synaptosomes are pre-incubated with varying concentrations of (S)-nefopam or (R)-nefopam. The uptake reaction is initiated by the addition of a radiolabeled neurotransmitter ([3H]5-HT, [3H]NE, or [3H]DA).

-

Termination and Measurement: After a short incubation period, the uptake is terminated by rapid filtration and washing with ice-cold buffer. The radioactivity retained by the synaptosomes is measured by liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that causes 50% inhibition of neurotransmitter uptake (IC50) is determined.

In Vivo Analgesia Models

This test assesses the central analgesic activity of a compound by measuring the latency of a mouse to react to a thermal stimulus.

Methodology:

-

Acclimatization: Mice are acclimatized to the testing room and the hot plate apparatus.

-

Baseline Latency: The baseline reaction time (e.g., paw licking, jumping) of each mouse on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C) is recorded. A cut-off time is set to prevent tissue damage.

-

Drug Administration: Mice are administered with either vehicle, (S)-nefopam, or (R)-nefopam at various doses (e.g., intraperitoneally).

-

Post-treatment Latency: At a predetermined time after drug administration, the reaction latency on the hot plate is measured again.

-

Data Analysis: The analgesic effect is expressed as the percentage of the maximum possible effect (%MPE) or by determining the dose that produces a 50% analgesic effect (ED50).

This model evaluates peripheral analgesic activity by quantifying the number of abdominal constrictions (writhes) induced by an intraperitoneal injection of acetic acid.

Methodology:

-

Drug Administration: Mice are pre-treated with vehicle, (S)-nefopam, or (R)-nefopam.

-

Induction of Writhing: After a set period, a solution of acetic acid is injected intraperitoneally.

-

Observation: The number of writhes is counted for a defined period (e.g., 20 minutes) following the acetic acid injection.

-

Data Analysis: The percentage of inhibition of writhing compared to the vehicle-treated group is calculated, and the ED50 is determined.

This test is a model of tonic pain and inflammation, involving two distinct phases of nociceptive behavior.

Methodology:

-

Drug Administration: Mice are pre-treated with vehicle, (S)-nefopam, or (R)-nefopam.

-

Formalin Injection: A dilute solution of formalin is injected into the plantar surface of a hind paw.

-

Observation: The time the animal spends licking or biting the injected paw is recorded in two phases: the early phase (0-5 minutes post-injection, representing direct nociceptor activation) and the late phase (15-30 minutes post-injection, reflecting inflammatory pain).

-

Data Analysis: The total time spent licking in each phase is calculated, and the percentage of inhibition compared to the control group is determined to calculate the ED50.

Conclusion

The pharmacological activity of this compound is highly stereoselective, with the (S)-enantiomer being significantly more potent than the (R)-enantiomer as both a monoamine reuptake inhibitor and an analgesic. This differential activity underscores the importance of stereochemistry in drug action and suggests that the therapeutic effects of racemic this compound are primarily mediated by (S)-nefopam. Further research focusing on the development of single-enantiomer formulations of this compound could lead to therapies with improved efficacy and a more favorable side-effect profile. The lack of publicly available, specific quantitative data on the binding affinities and in vivo potencies of the individual enantiomers represents a significant knowledge gap that warrants further investigation to fully elucidate their comparative pharmacology.

References

- 1. docs.gato.txst.edu [docs.gato.txst.edu]

- 2. Full text of "Financial Times , 1992, UK, English" [archive.org]

- 3. Stereoisomer differentiation for the analgesic drug this compound hydrochloride using modeling studies of serotonin uptake area - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Enantiomer resolution of this compound hydrochloride, a novel analgesic: a study by liquid chromatography and circular dichroism spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Evaluation of this compound as a monoamine uptake inhibitor in vivo in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound, a Non-sedative Benzoxazocine Analgesic, Selectively Reduces the Shivering Threshold - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Non-Opioid Analgesic: A Technical History of Nefopam as a Benzoxazocine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Nefopam, a centrally acting, non-opioid analgesic, represents a unique pharmacological entity within the benzoxazocine class of compounds. First synthesized in the 1960s and initially explored for properties other than analgesia, its journey to becoming a recognized pain management therapeutic is a compelling case study in drug discovery. This technical guide provides a comprehensive overview of the discovery, history, and core pharmacological principles of this compound. It details the seminal synthetic pathways, key experimental data from foundational analgesic assays, and the molecular mechanisms that underpin its therapeutic effects. Particular emphasis is placed on its dual action as a monoamine reuptake inhibitor and an ion channel modulator. This document is intended to serve as a detailed resource for researchers and professionals in the fields of pharmacology and drug development, offering insights into the scientific underpinnings of this distinctive analgesic agent.

Discovery and Historical Development

This compound, chemically known as 5-methyl-1-phenyl-1,3,4,6-tetrahydro-2,5-benzoxazocine, was first developed in the 1960s by scientists at Riker Laboratories.[1] Initially referred to as fenazoxine, it belongs to the benzoxazocine chemical class and is structurally related to orphenadrine and diphenhydramine.[1][2] The early research trajectory for this compound was not primarily focused on analgesia. Instead, its initial investigations centered on its potential as a muscle relaxant and an antidepressant.[3]

It wasn't until the early 1970s that the paradigm shifted, and the analgesic properties of this compound became the primary area of scientific inquiry.[1] This transition marked a pivotal point in its development, leading to its eventual establishment as a non-opioid, non-steroidal, centrally acting analgesic in several countries.[1]

Synthesis of this compound

The most common and historically significant synthetic route to this compound commences with o-benzoylbenzoic acid. Several variations of this synthesis have been patented and published over the years, reflecting ongoing efforts to optimize the process for scalability and efficiency.

General Synthetic Scheme

A prevalent synthetic pathway involves the following key transformations:

-

Amide Formation: o-Benzoylbenzoic acid is first converted to its acid chloride, which is then reacted with 2-(methylamino)ethanol to form the corresponding amide, N-(2-hydroxyethyl)-N-methyl-2-benzoylbenzamide.

-

Reduction: The ketone and amide functionalities of the intermediate are then reduced. This has been achieved using various reducing agents, including lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in the presence of a Lewis acid.

-

Cyclization: The resulting amino alcohol undergoes an acid-catalyzed intramolecular cyclization to form the characteristic benzoxazocine ring system of this compound.

Experimental Protocol: Representative Synthesis

The following protocol is a representative example of a lab-scale synthesis of this compound hydrochloride, based on published methodologies.

Step 1: Synthesis of N-(2-hydroxyethyl)-N-methyl-2-benzoylbenzamide

-

To a solution of o-benzoylbenzoic acid (1.0 eq) in a suitable anhydrous solvent such as toluene, thionyl chloride (1.2 eq) is added dropwise at room temperature.

-

The reaction mixture is heated to reflux for 2-3 hours to ensure complete formation of the acid chloride.

-

The solvent and excess thionyl chloride are removed under reduced pressure.

-

The crude acid chloride is redissolved in an anhydrous solvent (e.g., dichloromethane) and cooled in an ice bath.

-

A solution of 2-(methylamino)ethanol (1.5 eq) and triethylamine (1.5 eq) in the same solvent is added dropwise to the cooled acid chloride solution.

-

The reaction is stirred at room temperature for 12-18 hours.

-

The reaction mixture is washed sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude amide, which can be purified by recrystallization or column chromatography.

Step 2: Synthesis of this compound

-

The N-(2-hydroxyethyl)-N-methyl-2-benzoylbenzamide (1.0 eq) is dissolved in an anhydrous ethereal solvent, such as tetrahydrofuran (THF).

-

This solution is added dropwise to a stirred suspension of lithium aluminum hydride (2.0-3.0 eq) in THF at 0 °C.

-

After the addition is complete, the reaction mixture is heated to reflux for 4-6 hours.

-

The reaction is cooled in an ice bath and quenched by the sequential dropwise addition of water, 15% aqueous sodium hydroxide, and then water again.

-

The resulting precipitate is filtered off, and the filtrate is concentrated under reduced pressure.

-

The crude amino alcohol is then dissolved in a suitable solvent (e.g., toluene) and treated with a catalytic amount of a strong acid, such as p-toluenesulfonic acid.

-

The mixture is heated to reflux with a Dean-Stark apparatus to remove water.

-

After completion of the cyclization, the reaction mixture is cooled, washed with a saturated sodium bicarbonate solution, and the organic layer is dried and concentrated to give crude this compound.

Step 3: Formation of this compound Hydrochloride

-

The crude this compound base is dissolved in a suitable solvent like diethyl ether or isopropanol.

-

A solution of hydrochloric acid in the same solvent is added dropwise with stirring until precipitation is complete.

-

The resulting solid is collected by filtration, washed with cold solvent, and dried under vacuum to afford this compound hydrochloride.

Pharmacological Profile

This compound's analgesic properties have been characterized in a variety of preclinical models. The following tables summarize key quantitative data from these studies.

In Vitro Receptor Binding and Transporter Inhibition

| Target | Assay Type | Species | IC₅₀ (µM) | Ki (nM) | Reference(s) |

| Serotonin Transporter (SERT) | Binding | - | - | 29 | [2] |

| Norepinephrine Transporter (NET) | Binding | - | - | 33 | [2] |

| Dopamine Transporter (DAT) | Binding | - | - | 531 | [2] |

| 5-HT₂C Receptor | Binding | - | 1.4 | - | [4] |

| 5-HT₂A Receptor | Binding | - | 5.1 | - | [4] |

| α₁-Adrenergic Receptor | Binding | - | 15.0 | - | [4] |

| 5-HT₃ Receptor | Binding | - | 22.3 | - | [4] |

| 5-HT₁B Receptor | Binding | - | 41.7 | - | [4] |

| 5-HT₁A Receptor | Binding | - | 64.9 | - | [4] |

| D₁ Dopamine Receptor | Binding | - | 100 | - | [4] |

In Vivo Analgesic Efficacy

| Animal Model | Species | Route of Administration | ED₅₀ (mg/kg) | Reference(s) |

| Acetic Acid-Induced Writhing | Mouse | Subcutaneous | 2.56 ± 0.38 | [5] |

| Formalin Test (Inflammatory Phase) | Mouse | Subcutaneous | 4.32 ± 0.17 | [5] |

| 6-Hydroxydopamine-induced Norepinephrine Depletion | Mouse | - | 12 | [6] |

| p-Chloroamphetamine-induced Serotonin Depletion | Mouse | Intraperitoneal | 11 | [6] |

Experimental Protocols for Key Analgesic Assays

The analgesic efficacy of this compound has been established through a battery of preclinical pain models. The methodologies for three of the most common assays are detailed below.

Acetic Acid-Induced Writhing Test in Mice

This model assesses visceral pain and is sensitive to peripherally and centrally acting analgesics.

-

Animals: Male Swiss albino mice (20-25 g) are used.

-

Procedure:

-

Animals are divided into control and treatment groups.

-

The test compound (this compound) or vehicle is administered, typically via intraperitoneal (i.p.) or subcutaneous (s.c.) injection, at various doses.

-

After a predetermined pretreatment time (e.g., 30 minutes), a 0.6% solution of acetic acid is injected i.p. (10 mL/kg).

-

Immediately after the acetic acid injection, each mouse is placed in an individual observation chamber.

-

The number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a set period, typically 20 minutes.

-

-

Data Analysis: The percentage inhibition of writhing is calculated for each dose group compared to the vehicle control group. The ED₅₀ (the dose that produces 50% of the maximal effect) can then be determined.[7][8]

Formalin Test in Mice

This model distinguishes between nociceptive and inflammatory pain.

-

Animals: Male ICR mice (25-30 g) are used.

-

Procedure:

-

Mice are acclimated to the observation chambers.

-

The test compound or vehicle is administered.

-

After the appropriate pretreatment time, a dilute solution of formalin (e.g., 2.5% in saline, 20 µL) is injected subcutaneously into the plantar surface of one hind paw.

-

The amount of time the animal spends licking or biting the injected paw is recorded.

-

Observations are typically made in two phases: the early phase (0-5 minutes post-injection), reflecting direct nociceptor stimulation, and the late phase (15-30 minutes post-injection), reflecting inflammatory processes and central sensitization.

-

-

Data Analysis: The total licking/biting time in each phase is calculated for each treatment group and compared to the control group.[5][9]

Hot Plate Test in Mice

This assay measures the response to a thermal stimulus and is primarily used to evaluate centrally acting analgesics.

-

Apparatus: A commercially available hot plate apparatus with the surface temperature maintained at a constant level (e.g., 55 ± 0.5 °C).

-

Procedure:

-

The baseline latency to a pain response (e.g., paw licking, jumping) is determined for each mouse before drug administration. A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.

-

The test compound or vehicle is administered.

-

At various time points after drug administration (e.g., 30, 60, 90 minutes), each mouse is placed on the hot plate, and the latency to the first pain response is recorded.

-

-

Data Analysis: The percentage of maximal possible effect (%MPE) is calculated for each animal at each time point using the formula: %MPE = [(post-drug latency - pre-drug latency) / (cut-off time - pre-drug latency)] x 100.[10][11]

Mechanism of Action and Signaling Pathways

This compound's analgesic effect is multifactorial, stemming from its interaction with several key components of the central nervous system's pain processing pathways. The primary mechanisms are the inhibition of monoamine reuptake and the modulation of voltage-gated ion channels.

Triple Monoamine Reuptake Inhibition

This compound inhibits the reuptake of serotonin (5-HT), norepinephrine (NE), and to a lesser extent, dopamine (DA) from the synaptic cleft.[1][9] This increases the concentration of these neurotransmitters in the synapse, enhancing their inhibitory effect on descending pain pathways. This mechanism is similar to that of some antidepressant medications that are also used to treat chronic pain.[12]

Caption: this compound inhibits monoamine reuptake, increasing neurotransmitter levels.

Modulation of Voltage-Gated Ion Channels and Glutamatergic Transmission

This compound has been shown to block voltage-sensitive sodium and calcium channels.[1][13] This action has significant downstream effects on glutamatergic neurotransmission, a key excitatory pathway in pain signaling.

By blocking presynaptic voltage-gated calcium channels, this compound can reduce the influx of calcium that is necessary for the release of glutamate from presynaptic terminals.[4] Furthermore, by blocking voltage-gated sodium channels, this compound can decrease neuronal excitability, thereby reducing the propagation of pain signals.[13] This modulation of the glutamatergic system contributes to this compound's antihyperalgesic effects.[14]

Caption: this compound blocks Na+ and Ca2+ channels, reducing glutamate release.

Experimental Workflow for Mechanism of Action Studies

The elucidation of this compound's mechanism of action involves a combination of in vitro and in vivo experimental approaches.

Caption: Workflow for elucidating this compound's mechanism of action.

Conclusion

The discovery and development of this compound as a benzoxazocine analgesic is a testament to the often-serendipitous nature of pharmaceutical research. From its initial investigation as a muscle relaxant and antidepressant to its current standing as a centrally acting analgesic with a unique dual mechanism of action, this compound continues to be a subject of scientific interest. Its ability to modulate descending pain pathways through monoamine reuptake inhibition, coupled with its capacity to dampen neuronal excitability via ion channel blockade, provides a compelling rationale for its use in various pain states. This technical guide has provided a detailed overview of the historical context, synthetic chemistry, pharmacological profile, and mechanistic underpinnings of this compound, offering a valuable resource for the scientific community engaged in the ongoing quest for novel and effective pain therapeutics.

References

- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 2. Video: Establishing a Mouse Model of a Pure Small Fiber Neuropathy with the Ultrapotent Agonist of Transient Receptor Potential Vanilloid Type 1 [jove.com]

- 3. This compound: Another Pragmatic Analgesic in Managing Chronic Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound inhibits calcium influx, cGMP formation, and NMDA receptor-dependent neurotoxicity following activation of voltage sensitive calcium channels [pubmed.ncbi.nlm.nih.gov]

- 5. Mouse Formalin Test of Hyperalgesia [panache.ninds.nih.gov]

- 6. Evaluation of this compound as a monoamine uptake inhibitor in vivo in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. rjptsimlab.com [rjptsimlab.com]

- 8. ajpp.in [ajpp.in]

- 9. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Hot plate test - Wikipedia [en.wikipedia.org]

- 11. Hot plate test [panlab.com]

- 12. Rediscovery of this compound for the Treatment of Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound blocks voltage-sensitive sodium channels and modulates glutamatergic transmission in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Antinociceptive effects of this compound modulating serotonergic, adrenergic, and glutamatergic neurotransmission in the spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Nefopam Structural Analogues and Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nefopam, a centrally acting, non-opioid analgesic, presents a unique pharmacological profile, primarily attributed to its mechanism as a triple reuptake inhibitor of serotonin, norepinephrine, and dopamine.[1] This distinct mode of action, differing from traditional analgesics, has spurred considerable interest in the synthesis of its structural analogues and derivatives to explore and optimize its therapeutic potential. This technical guide provides a comprehensive overview of the core synthetic strategies for creating the benzoxazocine scaffold of this compound and its derivatives. It includes detailed experimental protocols for key transformations, a summary of quantitative data from various synthetic routes, and visualizations of a representative synthetic workflow and the primary signaling pathway of this compound's analgesic activity. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel analgesic agents.

Introduction to this compound and its Analogues

This compound is a benzoxazocine derivative that has been utilized for the management of moderate to severe pain.[2] Its non-opioid nature makes it a compelling candidate for pain relief without the associated risks of respiratory depression and dependence. The analgesic effects of this compound are primarily mediated by its ability to block the reuptake of key monoamine neurotransmitters—serotonin (5-HT), norepinephrine (NE), and dopamine (DA)—in the central nervous system, thereby enhancing synaptic concentrations of these neurotransmitters and modulating descending pain pathways.[3]

The development of structural analogues of this compound aims to improve its efficacy, selectivity, and pharmacokinetic profile. Modifications to the core benzoxazocine structure can influence the compound's affinity for the monoamine transporters, as well as its metabolic stability and bioavailability. This guide focuses on the chemical synthesis of these analogues, providing the foundational knowledge required for their rational design and preparation.

Core Synthetic Strategies

The synthesis of this compound and its analogues generally involves the construction of the central eight-membered benzoxazocine ring system. Several key synthetic routes have been established, primarily starting from readily available precursors such as o-benzoylbenzoic acid or phthalic anhydride. These strategies typically involve the formation of a key benzhydrol intermediate, followed by a cyclization step to form the characteristic benzoxazocine core.

Synthesis from o-Benzoylbenzoic Acid

A prevalent and versatile approach to the synthesis of this compound and its analogues commences with o-benzoylbenzoic acid. This pathway involves several key transformations, including the formation of an amide, reduction, and subsequent cyclization. A general workflow for the synthesis of an N-substituted this compound analogue from o-benzoylbenzoic acid is depicted below.

Step 1: Amide Formation

-

To a solution of o-benzoylbenzoic acid (1.0 eq) in an appropriate solvent such as toluene, add thionyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF).

-

Heat the mixture to reflux for 2-4 hours. After cooling, the solvent and excess thionyl chloride are removed under reduced pressure to yield the crude acid chloride.

-

The acid chloride is dissolved in a suitable solvent like dichloromethane (DCM) and added dropwise to a cooled (0 °C) solution of the desired N-substituted ethanolamine (1.1 eq) and a base such as triethylamine (1.5 eq) in DCM.

-

The reaction mixture is stirred at room temperature for 12-16 hours.

-

The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the amide intermediate.

Step 2: Reduction of the Amide

-

The amide intermediate (1.0 eq) is dissolved in anhydrous tetrahydrofuran (THF) and added dropwise to a suspension of lithium aluminum hydride (LiAlH₄, 2.0-3.0 eq) in anhydrous THF at 0 °C under an inert atmosphere.

-

The reaction mixture is then heated to reflux for 4-8 hours.

-

After cooling to 0 °C, the reaction is carefully quenched by the sequential addition of water, 15% aqueous NaOH, and water.

-

The resulting solid is filtered off, and the filtrate is concentrated to yield the crude benzhydrol intermediate.

Step 3: Cyclization to the Benzoxazocine Core

-

The benzhydrol intermediate (1.0 eq) is dissolved in a high-boiling point solvent such as toluene or xylene.

-

A catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH), is added.

-

The mixture is heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.

-

The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction mixture is cooled, washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography to afford the desired N-substituted this compound analogue.

Synthesis from Phthalic Anhydride

An alternative synthetic route utilizes phthalic anhydride as the starting material. This approach involves a Friedel-Crafts acylation to introduce the benzoyl group, followed by a series of transformations similar to the o-benzoylbenzoic acid route.

-

Friedel-Crafts Acylation: Phthalic anhydride (1.0 eq) is reacted with benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) to yield o-benzoylbenzoic acid.[4]

-

The resulting o-benzoylbenzoic acid is then carried forward through the amidation, reduction, and cyclization steps as described in Section 2.1.

Quantitative Data Summary

The yields of the synthetic steps can vary depending on the specific substrates and reaction conditions used. The following table summarizes representative yields for the key transformations in the synthesis of this compound and its analogues, as reported in the literature.

| Step | Starting Material | Transformation | Reagents | Product | Yield (%) | Reference |

| 1 | o-Benzoylbenzoic Acid | Amidation with N-methylethanolamine | SOCl₂, N-methylethanolamine, Et₃N | N-(2-hydroxyethyl)-N-methyl-2-benzoylbenzamide | 72 | [5] |

| 2 | N-(2-hydroxyethyl)-N-methyl-2-benzoylbenzamide | Reduction | LiAlH₄ | 2-((2-(hydroxy(phenyl)methyl)benzyl)(methyl)amino)ethan-1-ol | 89 | [5] |

| 3 | 2-((2-(hydroxy(phenyl)methyl)benzyl)(methyl)amino)ethan-1-ol | Cyclization | p-TsOH | This compound | 81 | [5] |

| 4 | Phthalic Anhydride | Friedel-Crafts Acylation | Benzene, AlCl₃ | o-Benzoylbenzoic Acid | >90 | [4] |

| 5 | o-Benzoylbenzoic Acid | Condensation with 2-aminoethanol | DMF, 60 °C | 9b-phenyl-2,3-dihydrooxazolo[2,3-a]isoindol-5(9bH)-one | 84 | [2] |

Signaling Pathway of this compound

The primary mechanism of action of this compound involves the inhibition of the reuptake of serotonin, norepinephrine, and dopamine from the synaptic cleft. This is achieved by blocking their respective transporter proteins: the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT).[1] By inhibiting these transporters, this compound increases the concentration of these monoamines in the synapse, leading to enhanced and prolonged signaling, which is believed to be the basis of its analgesic effect.

Conclusion

The synthesis of this compound and its structural analogues offers a rich field for medicinal chemistry exploration. The synthetic routes starting from o-benzoylbenzoic acid and phthalic anhydride provide robust and adaptable platforms for generating a diverse range of benzoxazocine derivatives. By understanding and applying the detailed experimental protocols outlined in this guide, researchers can efficiently synthesize novel compounds for biological evaluation. The continued investigation into the structure-activity relationships of this compound analogues holds significant promise for the development of next-generation, non-opioid analgesics with improved therapeutic profiles. This guide serves as a foundational resource to aid in these endeavors, providing both the practical "how-to" and the conceptual framework for the synthesis of these important molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. arkat-usa.org [arkat-usa.org]

- 3. X-ray structures and mechanism of the human serotonin transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dopamine transporter - Wikipedia [en.wikipedia.org]

- 5. Molecular Mechanism of Dopamine Transport by Human Dopamine Transporter - PMC [pmc.ncbi.nlm.nih.gov]

The Preclinical Pharmacokinetic and Metabolic Landscape of Nefopam: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preclinical pharmacokinetics and metabolism of nefopam, a centrally acting, non-opioid analgesic. The document is intended for researchers, scientists, and drug development professionals, offering a detailed synthesis of available data from various preclinical models. It covers key pharmacokinetic parameters, metabolic pathways, and detailed experimental protocols. All quantitative data are presented in structured tables for comparative analysis, and logical relationships and experimental workflows are visualized through diagrams generated using the DOT language. This guide aims to be a critical resource for the design and interpretation of preclinical studies involving this compound.

Introduction

This compound is a benzoxazocine derivative that has been used for the management of moderate to severe pain.[1] Its mechanism of action is distinct from that of opioid analgesics and non-steroidal anti-inflammatory drugs (NSAIDs), primarily involving the inhibition of serotonin and norepinephrine reuptake.[1] A thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) characteristics in preclinical species is paramount for the successful clinical development and safe application of this compound. This guide summarizes the current state of knowledge on the pharmacokinetics and metabolism of this compound in key preclinical models.

Pharmacokinetics in Preclinical Models

The pharmacokinetic profile of this compound has been primarily characterized in rats, with limited data available for other species such as mice. Information in dogs and rabbits is notably scarce in the public domain.

Rat

Following a single oral administration of [14C]-nefopam in rats, radioactivity is rapidly absorbed, with the pharmacokinetic profiles of total radioactivity and the parent drug being similar in both male and female rats.[2] Radioactivity is distributed approximately equally between plasma and red blood cells.[2] The majority of the administered dose is excreted in the urine within 24 hours.[2]

Table 1: Pharmacokinetic Parameters of this compound in Rats (Oral Administration)

| Parameter | Value | Species/Strain | Dose | Formulation | Source |

| Tmax | ~1 hour | Sprague-Dawley | 20 mg/kg | Not Specified | [3] |

| Cmax | Not Reported | Sprague-Dawley | 20 mg/kg | Not Specified | [3] |

| AUC | Not Reported | Sprague-Dawley | 20 mg/kg | Not Specified | [3] |

Mouse

Pharmacokinetic data for this compound in mice is limited. One study investigating the enantiomers of this compound found no significant differences in the area under the curve (AUC), maximum concentration (Cmax), or half-life (t1/2) following intravenous administration, although specific parameter values were not provided.[4]

Dog and Rabbit

There is a significant lack of publicly available pharmacokinetic data for this compound in dogs and rabbits. A study in dogs focused on the analgesic effects of this compound after ovariohysterectomy but did not report pharmacokinetic parameters.[5] Similarly, a study in rabbits investigated the effects of this compound on blood acid-base status without detailing its pharmacokinetic profile.[6]

Metabolism of this compound

This compound undergoes extensive metabolism, with intact this compound being a minor component in plasma and excreta in rats.[2] The liver is the primary site of metabolism, involving cytochrome P450 (CYP) enzymes.

Metabolic Pathways in the Rat

In rats, this compound is metabolized through multiple pathways, including:

-

N-demethylation: This process leads to the formation of desmethyl-nefopam.

-

Hydroxylation and Oxidation: These reactions result in various hydroxylated and oxidized metabolites.

-

Glucuronidation: The hydroxylated metabolites can be further conjugated with glucuronic acid.[2]

Numerous metabolites have been identified in the plasma and urine of rats, with the majority of the radioactive dose being excreted as metabolites.[2]

Figure 1: Simplified metabolic pathway of this compound in the rat.

Comparative Metabolism

Detailed comparative metabolic studies of this compound across different preclinical species are not widely available. However, it is known that N-demethylation is a major metabolic pathway in humans, suggesting a potential similarity with preclinical models.[7] In vitro studies using liver microsomes from different species are necessary to elucidate species-specific metabolic profiles.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the preclinical pharmacokinetic and metabolic evaluation of this compound.

In-life Pharmacokinetic Study in Rats

This protocol outlines a typical pharmacokinetic study in rats following oral administration of this compound.

Figure 2: Experimental workflow for a rat pharmacokinetic study.

a. Animal Model:

-

Species: Sprague-Dawley rat

-

Sex: Male and/or female

-

Weight: 200-250 g

-

Acclimatization: Minimum of 7 days prior to the study.

b. Drug Administration:

-

Route: Oral gavage

-

Dose: To be determined based on the study objective (e.g., 20 mg/kg).

-

Formulation: this compound hydrochloride can be dissolved or suspended in a suitable vehicle such as 0.5% methylcellulose in water.

-

Administration Volume: Typically 10 mL/kg.

-

Procedure: Following an overnight fast, administer the dose using a suitable gavage needle.

c. Blood Sampling:

-

Method: Serial blood sampling from a suitable vessel (e.g., saphenous or tail vein).

-

Volume: Approximately 0.2-0.3 mL per time point.

-

Time Points: Pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

-

Anticoagulant: K2EDTA or lithium heparin.

-

Plasma Preparation: Centrifuge blood samples at approximately 2000 x g for 10 minutes at 4°C to separate plasma. Store plasma at -80°C until analysis.

Bioanalytical Method: LC-MS/MS

The quantification of this compound and its metabolites in plasma is typically performed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

a. Sample Preparation (Protein Precipitation):

-

To 50 µL of plasma sample, add 150 µL of a protein precipitation solvent (e.g., acetonitrile) containing an appropriate internal standard (e.g., a deuterated analog of this compound).

-

Vortex the mixture for 1-2 minutes.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

b. Chromatographic Conditions (Example):

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate the analytes from endogenous matrix components.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5-10 µL.

c. Mass Spectrometric Conditions (Example):

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

This compound: To be determined by direct infusion and optimization.

-

Desmethyl-nefopam: To be determined by direct infusion and optimization.

-

Internal Standard: To be determined by direct infusion and optimization.

-

Figure 3: General workflow for LC-MS/MS bioanalysis of this compound.

Conclusion

The preclinical pharmacokinetic and metabolic profile of this compound has been most extensively studied in the rat model, revealing rapid absorption, wide distribution, and significant metabolism primarily through N-demethylation and hydroxylation. However, there is a pronounced lack of comprehensive pharmacokinetic and metabolic data in other common preclinical species such as mice, dogs, and rabbits. This knowledge gap presents a challenge for interspecies scaling and the prediction of human pharmacokinetics. The experimental protocols and analytical methodologies detailed in this guide provide a framework for conducting further studies to address these data deficiencies. Future research should focus on generating robust and comparable pharmacokinetic and metabolism data across multiple preclinical species to build a more complete understanding of this compound's disposition and to better inform its clinical development and use.

References

- 1. researchgate.net [researchgate.net]

- 2. Pharmacokinetics, distribution, metabolism, and excretion of the dual reuptake inhibitor [(14)C]-nefopam in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Improvement of Pain Management by this compound in a Rat Adjuvant-Induced Arthritis Model [frontiersin.org]

- 4. This compound enantiomers: preclinical pharmacology/toxicology and pharmacokinetic characteristics in healthy subjects after intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Veterinární medicína: Comparison of the effects of this compound and tramadol on postoperative analgesia in dogs undergoing ovariohysterectomy [vetmed.agriculturejournals.cz]

- 6. The effects of this compound on blood acid-base status in the rabbit: interactions with morphine in the mouse and rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comparative pharmacokinetics and pharmacodynamics of intravenous and oral this compound in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Identification of Nefopam N-oxide and Desmethyl-nefopam Metabolites

This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the core methodologies for identifying and quantifying Nefopam N-oxide and desmethyl-nefopam, the primary metabolites of the centrally-acting, non-opioid analgesic, this compound.

Introduction to this compound Metabolism

This compound is a non-steroidal analgesic used for the management of moderate to severe pain.[1] It undergoes extensive metabolism in the liver, with less than 5% of the parent drug excreted unchanged in urine.[1][2] The primary metabolic pathways are N-demethylation and N-oxidation, leading to the formation of desmethyl-nefopam and this compound N-oxide, respectively.[1][3] Desmethyl-nefopam is considered an active metabolite, with a longer half-life than the parent compound.[3] Understanding the formation and clearance of these metabolites is crucial for a complete pharmacokinetic and pharmacodynamic characterization of this compound. Up to 31 human metabolites of this compound have been described, highlighting its complex metabolic profile.[1]

Metabolic Pathways of this compound

This compound is primarily metabolized in the liver via Cytochrome P450 enzymes, though the specific isozymes like CYP1A2, CYP2C19, and CYP2D6 have been mentioned in relation to its metabolism.[1] The two principal metabolic transformations are:

-

N-demethylation: This pathway results in the formation of desmethyl-nefopam.

-

N-oxidation: This pathway leads to the production of this compound N-oxide.

Interestingly, the rapid appearance of this compound N-oxide in plasma, with concentrations peaking earlier than the parent drug after oral administration, suggests potential presystemic formation in the gastrointestinal tract.[4]

Experimental Protocols for Metabolite Identification and Quantification

The identification and quantification of this compound N-oxide and desmethyl-nefopam in biological matrices, such as plasma and urine, are predominantly achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][6]

Sample Preparation

A crucial first step is the extraction of the analytes from the biological matrix to remove interfering substances.

-

Solid-Phase Extraction (SPE): This is a common method for extracting this compound and its metabolites from plasma and urine.[6]

-

Liquid-Liquid Extraction (LLE): An alternative method involves single-step extraction using a solvent like diethyl ether from alkalinized plasma.[5]

Chromatographic Separation

High-Performance Liquid Chromatography (HPLC) is employed to separate this compound and its metabolites prior to detection.

-

Technique: Reversed-phase HPLC (RP-HPLC) is typically used.[7][8]

-

Stationary Phase: A C8 or C18 column is commonly utilized.[6][7]

-

Mobile Phase: A typical mobile phase consists of a mixture of an acidified aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent like acetonitrile.[5][6] The gradient of the mobile phase is adjusted to achieve optimal separation.

-

Flow Rate: A flow rate of around 0.3 mL/min to 1.0 mL/min is generally maintained.[5][6]

Mass Spectrometric Detection and Quantification

Tandem mass spectrometry (MS/MS) provides the high specificity and sensitivity required for the accurate quantification of this compound and its metabolites.[5]

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is a standard technique for these compounds.[5][6]

-

Detection: An ion trap or a quadrupole time-of-flight (Q-TOF) mass spectrometer can be used.[5][6]

-

Quantification: The analytes are quantified by monitoring specific precursor-to-product ion transitions in full scan MS/MS mode. Calibration curves are generated over a concentration range (e.g., 0.78-100 ng/mL) to ensure linearity.[5] The lower limit of quantification (LLOQ) for this compound and desmethyl-nefopam in plasma has been reported as 1.0 ng/mL, and for this compound N-oxide as 5.0 ng/mL.[6]

Quantitative Data

The pharmacokinetic parameters of this compound and its metabolites are essential for understanding their contribution to the overall clinical effect.

Table 1: Pharmacokinetic Parameters of this compound and its Metabolites in Plasma Following a Single Oral Dose of [14C]-Nefopam.[6]

| Analyte | Tmax (h) | Cmax (ng/mL) | AUC (ng*h/mL) |

| This compound | ~2.0 | Comparable | Lower |

| Desmethyl-nefopam | ~2.5 | Comparable | Highest |

| This compound N-oxide | ~1.0 | Comparable | Lower |

Note: The original source describes Cmax as "comparable" and provides a qualitative assessment of AUC values.

The elimination half-life of this compound is approximately 3 to 8 hours, while that of its active metabolite, desmethyl-nefopam, is longer, at 10 to 15 hours.[3]

Table 2: Excretion of this compound and its Major Metabolites in Urine.[9]

| Metabolite | Percentage of Dose Excreted in Urine |

| M63 | 22.9% |

| M2 A-D | 9.8% |

| M51 | 8.1% |

Note: The specific structures corresponding to these metabolite codes (M63, M2 A-D, M51) were not detailed in the cited abstract. Less than 5% of a dose is excreted as unchanged this compound.[1]

Conclusion

The identification and quantification of this compound N-oxide and desmethyl-nefopam are critical for a thorough understanding of the disposition of this compound. Robust analytical methods, primarily centered around LC-MS/MS, have been developed and validated for this purpose.[5][6] These methods allow for the detailed characterization of the pharmacokinetic profiles of both the parent drug and its key metabolites. The data reveal that metabolism is extensive, with desmethyl-nefopam showing higher total exposure and a longer half-life than this compound itself, suggesting its significant contribution to the overall pharmacological activity.[3][6] The presystemic formation of this compound N-oxide is another important finding that influences its pharmacokinetic profile.[4] This guide provides a foundational understanding of the methodologies and key data for researchers involved in the study of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. A Simultaneous Mixed-Effects Pharmacokinetic Model for this compound, N-desmethylthis compound, and this compound N-Oxide in Human Plasma and Urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Specific and sensitive analysis of this compound and its main metabolite desmethyl-nefopam in human plasma by liquid chromatography-ion trap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. magrathea.endchan.net:8443 [magrathea.endchan.net:8443]

- 7. researchgate.net [researchgate.net]

- 8. crsubscription.com [crsubscription.com]

In Vitro Binding Profile of Nefopam Enantiomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nefopam, a centrally-acting, non-opioid analgesic, is clinically administered as a racemic mixture of its two enantiomers, (+)-nefopam and (-)-nefopam. Emerging research indicates that these enantiomers possess distinct pharmacological properties, with (+)-nefopam demonstrating significantly greater potency in its analgesic effects. This technical guide provides a comprehensive overview of the in vitro binding characteristics of this compound enantiomers at key molecular targets, supported by detailed experimental protocols and visual representations of associated pathways and workflows. The data and methodologies presented herein are essential for researchers engaged in the development of novel analgesics and for a deeper understanding of this compound's mechanism of action.

Core Mechanism of Action

This compound's analgesic and pharmacological effects are primarily attributed to its ability to inhibit the reuptake of the monoamine neurotransmitters: serotonin (5-HT), norepinephrine (NE), and dopamine (DA).[1][2] By blocking the respective transporters—SERT, NET, and DAT—this compound increases the synaptic concentration of these neurotransmitters, thereby modulating nociceptive signaling pathways. Additionally, this compound interacts with voltage-gated sodium and calcium channels, further contributing to its complex pharmacological profile.[1][3]

Quantitative Binding Data